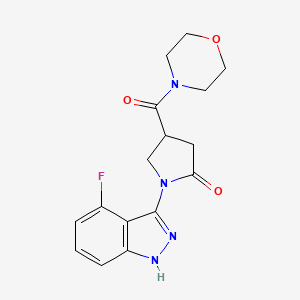![molecular formula C17H15N3O2 B11141465 3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B11141465.png)
3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a furan ring, a pyrazole ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with tetrahydroisoquinoline under specific conditions. For instance, the furan ring can be synthesized via the cyclization of appropriate precursors, while the pyrazole ring can be formed through the condensation of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Amines or thiols, in the presence of a base like triethylamine, at room temperature.
Major Products Formed
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Amide or thioether derivatives.
Scientific Research Applications
2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the furan, pyrazole, and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C17H15N3O2/c21-17(15-10-14(18-19-15)16-6-3-9-22-16)20-8-7-12-4-1-2-5-13(12)11-20/h1-6,9-10H,7-8,11H2,(H,18,19) |
InChI Key |
MQSMKTYTMCIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Chloro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-7-phenyl-chromen-2-one](/img/structure/B11141384.png)
![N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11141388.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline](/img/structure/B11141393.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11141400.png)
![2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11141405.png)

![2-(3,5-Difluorobenzyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11141414.png)
![N-[4-(acetylamino)phenyl]-2-isopropyl-4-quinolinecarboxamide](/img/structure/B11141415.png)
![2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B11141428.png)
![N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide](/img/structure/B11141433.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141443.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141450.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone](/img/structure/B11141453.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141460.png)
